(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol - 2090725-25-8

(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol

Catalog Number: EVT-1777646
CAS Number: 2090725-25-8
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PPARs are nuclear receptors that play crucial roles in regulating lipid and glucose metabolism. (2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol derivatives have shown promise in targeting PPARα, a subtype involved in lipid metabolism and known to be a therapeutic target for atherosclerosis and dyslipidemia [].

Synthesis Analysis
  • Formation of the Oxazole Ring: This step typically involves reacting a substituted benzamide with an alpha-halo ketone, such as chloroacetone, in the presence of a base [].
  • Reduction of the Carbonyl Group: The carbonyl group of the resulting oxazole-4-carbaldehyde is then selectively reduced to a primary alcohol using a suitable reducing agent, like sodium borohydride (NaBH4) [].
Chemical Reactions Analysis
  • Etherification: The hydroxyl group can be readily converted to ethers using alkylation reactions, enabling the introduction of diverse substituents to modulate the molecule's properties [].
Applications
  • PPARα Agonists: These compounds are being explored as potential treatments for atherosclerosis and dyslipidemia. One notable example is BMS-687453, a potent and selective PPARα agonist derived from (2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol, demonstrating promising preclinical pharmacological and safety profiles [].

2-((3-((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methoxy)benzyl)(methoxycarbonyl)amino)acetic acid (BMS-687453)

    Compound Description: BMS-687453 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. [] It exhibits an EC50 of 10 nM for human PPARα and demonstrates approximately 410-fold selectivity over human PPARγ in PPAR-GAL4 transactivation assays. BMS-687453 has a favorable pharmacological and safety profile in preclinical studies, leading to its selection as a development candidate for treating atherosclerosis and dyslipidemia. []

(E)-1-(4-Chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

    Compound Description: This compound features a monoclinic crystal system and has been studied for its molecular structure and intermolecular interactions using DFT calculations and Hirshfeld surface analysis. [] Molecular docking studies were also conducted to understand its potential biological activities. []

    Relevance: While not directly derived from (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, this compound shares the 4-chlorophenyl structural motif with the target compound. The presence of this common feature suggests potential similarities in their chemical properties and potential applications. []

2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

    Compound Description: This polyheterocyclic compound was synthesized through a microwave-assisted one-pot process involving a sequence of Ugi-Zhu, aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration reactions. []

    Relevance: This compound, like (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, contains a 4-chlorophenyl group. The presence of this shared structural element suggests a potential relationship in their synthesis or potential applications. []

[1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate

    Compound Description: This compound exists as a hydrate with two independent 1,2,3-triazole molecules and a water molecule of crystallization in its asymmetric unit. [] The crystal structure reveals the formation of supramolecular chains sustained by O–H⋯(O,N) interactions along the a-axis direction, further interconnected by C–H⋯N interactions. []

    Relevance: This compound belongs to the same chemical class as (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, which is the 1,2,3-triazole derivatives. They share a similar core structure, with the key difference being the substituent at the 5-position of the triazole ring. This structural similarity suggests potential shared synthetic pathways or applications in medicinal chemistry. []

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

    Compound Description: This compound consists of two ring systems connected by a C-C bond between a dihydropyrazolyl and a pyrazolyl ring. [] The crystal structure exhibits C–H⋯Cl interactions, leading to the formation of molecular chains parallel to the b-axis direction. []

    Relevance: This compound shares the 4-chlorophenyl structural motif with (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, suggesting potential similarities in their chemical properties and potential applications in materials science. []

2-[3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide

    Compound Description: This compound serves as a starting material for synthesizing various heterocyclic compounds, including 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-thiosemicarbazides and 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-1,3,4-oxadiazole-2-thione. [] These derivatives are of interest for their potential lipase and α-glucosidase inhibition activities. []

    Relevance: This compound shares the 4-chlorophenyl moiety with (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol. This structural similarity suggests they might share similar building blocks in their synthetic pathways. []

5-(4-Propoxybenzylidene)-2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one

    Compound Description: This compound contains a thiazole ring, which is a common structural motif in natural products and pharmaceutical agents. []

    Relevance: Similar to (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, this compound incorporates a 4-chlorophenyl group within its structure. The inclusion of this shared structural element hints at potential connections in their synthesis or possible applications, particularly in the realm of medicinal chemistry. []

2-(4-((2-(4-Alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

    Compound Description: This series of pyrazole-based heterocycles are attached to a sugar moiety, creating a new molecular framework with potential anti-diabetic activity. []

    Relevance: This group of compounds shares the 2-(4-alkoxyphenyl)-5-methyloxazol-4-yl moiety with (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol. The structural similarity suggests a potential shared interest in targeting similar biological pathways or disease states, especially considering the anti-diabetic activity observed in these compounds. []

2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole

    Compound Description: This compound contains a thiazole ring and a pyrazole ring in its structure. []

    Relevance: Similar to (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, this compound incorporates a 4-chlorophenyl group within its structure. The inclusion of this shared structural element hints at potential connections in their synthesis or possible applications. []

3-(2-Phenylquinolin-4-yl)/3-(1-p-Chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine Derivatives

    Compound Description: These compounds contain a 1,2,3-triazole ring and a thiadiazine ring. []

    Relevance: This class of compounds, specifically the 3-(1-p-Chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazine derivatives, shares a significant structural similarity with (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol. Both possess a 1-(4-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl moiety, suggesting a potential common starting material or shared synthetic strategies in their preparation. []

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

    Compound Description: This compound was prepared through a three-step protocol and characterized using HRMS, IR, 1H NMR, and 13C NMR techniques. []

    Relevance: Sharing the 3-chlorophenyl structural element with (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, this compound indicates a potential connection in their chemical space. The presence of this common feature suggests possible similarities in their synthesis or potential applications, particularly in medicinal chemistry. []

2-Aryl-5-[1-(p-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl]-1,3,4-oxadiazoles

    Compound Description: These compounds are synthesized by the direct condensation of 1-(p-chlorophenyl)-5-methyl-1,2,3-triazole-4-carbohydrazide with aromatic acids in the presence of POCl3. []

    Relevance: These derivatives share a core structural similarity with (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol. Both compounds feature a 1-(4-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl moiety. This shared structural element suggests a possible common intermediate in their synthetic routes. []

4-Amino-3-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-s-triazole

    Compound Description: This compound has shown potential for transformations into various heterocyclic systems, particularly those exhibiting antimicrobial activities. [] For instance, it has been utilized in the synthesis of 6-aryl-3-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-s-triazolo[3,4-b]-1,3,4-thiadiazoles, which have demonstrated both antibacterial and antifungal properties. []

    Relevance: This compound shares the key 1-(4-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl moiety with (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol. This structural similarity points towards a possible shared synthetic origin or a common intermediate in their respective synthetic pathways. []

(2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanol

    Compound Description: This compound crystallizes in the orthorhombic crystal system with the space group P212121. []

    Relevance: Although structurally distinct from (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, this compound shares the 4-chlorophenyl substituent. This common feature hints at a potential relationship in their chemical properties and possible applications. []

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

    Compound Description: This compound crystallizes in the triclinic crystal system with the space group P-1 and exists as two independent molecules in the asymmetric unit. []

    Relevance: This compound shares the 4-chlorophenyl structural motif with (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, suggesting potential similarities in their chemical properties. []

2-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl) phenyl]-4, 5-dihydro-1H-pyrazol-1-yl}-1, 3-thiazol-4(5H)-one

    Compound Description: This compound features a thiazole ring and a pyrazoline ring within its structure. [] Its molecular structure, vibrational characteristics, and electronic properties have been investigated using density functional theory (DFT) calculations. []

    Relevance: This compound, like (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, incorporates a 4-chlorophenyl group as part of its structure. This shared structural element suggests a possible connection in their chemical properties or potential applications. []

7-Chloro-2-[3-(4-chlorophenyl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl]-6-fluro-1,3-benzothiazoles and 7-chloro-2-[3-(4-chlorophenyl)-5-aryl-1H-pyrazol-1-yl]-6-fluoro-1,3-benzothiazoles

    Compound Description: These compounds represent a series of benzothiazole derivatives. [] Researchers have explored their potential as anti-inflammatory, analgesic, antibacterial, and antifungal agents. []

    Relevance: These compounds and (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol share the 4-chlorophenyl structural motif, indicating a potential connection in their chemical space and potential applications, especially given the biological activities observed in the benzothiazole derivatives. []

6-(4-Chlorophenyl)-4-pyridine-methanol (CPPM)

    Compound Description: CPPM is a 6-arylated-pyridine-3-yl)methanol derivative that has been synthesized and studied for its spectroscopic properties, structural characteristics, and nonlinear optical (NLO) behavior using both experimental and DFT methods. []

    Relevance: This compound, similar to (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, incorporates a 4-chlorophenyl group in its structure. This shared feature suggests a potential link in their chemical properties or possible applications, especially given the interesting NLO properties exhibited by CPPM. []

(5-methyl-1-(4-chlorophenylamino)-1H-1,2,3-triazol-4-yl)methanol

    Compound Description: This compound is part of a series of (5-methyl-1-(4-X-arylamino)-1H-1,2,3-triazol-4-yl)methanol derivatives, where X represents a halide or hydrogen atom. [] The presence and nature of the halide significantly influence the supramolecular aggregation patterns observed in the crystal structures of these compounds. []

    Relevance: This compound is structurally very similar to (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol. The primary difference lies in the presence of an amino group connecting the 4-chlorophenyl ring to the triazole ring, while (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol has a direct C-C bond linkage. This close structural resemblance suggests a possible common synthetic starting point or shared intermediate compounds during their synthesis. []

N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide

    Compound Description: This compound was synthesized by reacting 3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide with N-(4-nitrophenyl)maleimide. []

    Relevance: This compound, like (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, incorporates a 4-chlorophenyl group as part of its structure. This shared structural element suggests a possible connection in their chemical properties or potential applications. []

(2-(2-chlorophenyl)-5-ethyl-1,3-dioxan-5-yl)methanol hemihydrate

    Compound Description: This compound crystallizes in the orthorhombic crystal system with the space group Pccn. []

    Relevance: Although structurally distinct from (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, this compound shares a chlorophenyl substituent. This common feature hints at a potential relationship in their chemical properties and possible applications. []

(2-(2-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanol

    Compound Description: This compound crystallizes in the monoclinic crystal system with the space group P21/c. []

    Relevance: While structurally distinct from (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, this compound shares a chlorophenyl substituent. This common feature hints at a potential relationship in their chemical properties. []

3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic Acid

    Compound Description: This compound acts as a triple-acting agonist for PPARα, PPARγ, and PPARδ. []

    Relevance: This compound shares a structural similarity with (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol in the form of a 2-(phenyl)-5-methyloxazol-4-yl moiety. This shared fragment suggests a potential common interest in targeting PPARs or related biological pathways. []

2-(3-chlorophenyl)histamine

  • Relevance: This compound shares the 3-chlorophenyl moiety with (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol. This shared structural feature suggests a possible connection in their chemical properties or potential applications. []

2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy- -2,3-dihydroinden-1-one hydrochloride

    Compound Description: This compound has been studied for its liquid-phase hydrogenation kinetics over a Pt/C catalyst using methanol as a solvent. []

    Relevance: Although structurally dissimilar to (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, this compound shares a common research context in terms of catalytic hydrogenation studies, suggesting potential overlaps in reaction conditions or catalyst systems. []

[2-(4-Chlorophenyl)-1,3-selenazol-4-yl]methanol

    Compound Description: In the crystal structure of this compound, molecules form inversion dimers through pairs of O–H⋯N hydrogen bonds. [] Additionally, the crystal packing exhibits a roof-tile-like stacking arrangement along the [] direction. []

4-Aryl-1-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-carbonyl)thiosemicarbazides

    Compound Description: These compounds serve as valuable intermediates in the synthesis of several heterocyclic systems, including thiadiazoles, triazolines, and oxadiazoles, many of which have shown promising antibacterial activity. []

    Relevance: This class of compounds shares a significant structural feature with (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol. Both contain a 1-(4-chlorophenyl)-5-methyl-1,2,3-triazol-4-yl moiety, indicating a potential common starting material or shared synthetic strategies in their preparation. This structural similarity, combined with the reported antibacterial activities of the derived heterocycles, suggests a possible area of interest for exploring the biological properties of (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol and its derivatives. []

(R)-1a

    Compound Description: (R)-1a, chemically known as N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide, is recognized for its potent CCKB antagonist properties. [] Its synthesis involves constructing a core 3-amino-5-phenylbenzazepin-2-one moiety and subsequent side-chain modifications. []

    Relevance: This compound shares the 3-chlorophenyl moiety with (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol. This structural similarity might indicate a potential relationship in their chemical synthesis or applications. []

α-(Piperidin-2-yl)-α-(7′-trifluoromethylquinolin-4′-yl)methanol

    Compound Description: This compound is an analogue of mefloquine, an antimalarial drug. []

    Relevance: While structurally distinct from (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, this compound represents a potential application in medicinal chemistry, similar to the potential use of (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol derivatives in drug development. []

Novel chromenes and chromene(2,3-d)pyrimidines

    Compound Description: This class of compounds is synthesized starting from 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. [] Several derivatives exhibit promising cytotoxic activity against cancer cell lines, including A-549, CaCo-2, and HT-29. []

    Relevance: These compounds and (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol share the 2-chlorophenyl and 4-chlorophenyl structural motifs. This commonality suggests a potential connection in their chemical space, and the cytotoxic activity of the chromenes and chromene(2,3-d)pyrimidines might inspire further investigation into the biological properties of (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol derivatives. []

4-(3-(2-Chlorophenyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (EMP-1)

    Compound Description: This compound is a pyrazoline derivative synthesized as a potential anti-breast cancer agent. [] Molecular docking and dynamic studies demonstrate its potential to interact with breast cancer-related targets. []

    Relevance: This compound, like (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, incorporates a 2-chlorophenyl group within its structure. The shared structural element suggests a potential connection in their chemical properties, and the promising anti-breast cancer activity of EMP-1 might encourage further investigation into the biological applications of (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol and its analogues. []

Coumarin-1,2,3-triazole-1,2,4-oxadiazole Hybrids

    Compound Description: These novel hybrids have demonstrated potent anti-breast cancer activity against MCF-7, MDA-MB-231, and T-47D cell lines. []

    Relevance: While structurally distinct from (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol, these hybrids represent another example of using heterocyclic compounds as potential anti-cancer agents, suggesting a possible direction for exploring the biological applications of (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol. []

4-Benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives

    Compound Description: These derivatives, synthesized from 1,2,3,4-tetrahydroisoquinoline, show promising antimicrobial activity. []

    Relevance: Though structurally distinct, these derivatives and (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol share a common research focus on exploring heterocyclic compounds for their potential biological activities, particularly in the areas of antimicrobial and anticancer applications. []

Properties

CAS Number

2090725-25-8

Product Name

(2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methanol

IUPAC Name

[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

InChI

InChI=1S/C11H10ClNO2/c1-7-10(6-14)13-11(15-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3

InChI Key

QNNMBYVYHPDHBG-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CO

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.